3'-Chloro-5'-(trifluoromethoxy)acetophenone

描述

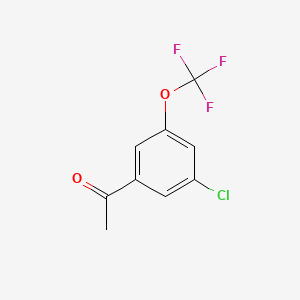

3'-Chloro-5'-(trifluoromethoxy)acetophenone (CAS: 886503-42-0) is a halogenated acetophenone derivative with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . Its structure features a chloro group at the 3'-position and a trifluoromethoxy group at the 5'-position of the acetophenone scaffold. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions . Key properties include:

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZQMRMVMMKCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590673 | |

| Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-42-0 | |

| Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-5'-(trifluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5’-(trifluoromethoxy)acetophenone typically involves the introduction of the chloro and trifluoromethoxy groups onto the acetophenone framework. One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethoxy group can be introduced using trifluoromethoxybenzene as a starting material, followed by chlorination at the 3’ position.

Industrial Production Methods: Industrial production of 3’-Chloro-5’-(trifluoromethoxy)acetophenone may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Types of Reactions:

Substitution Reactions: The chloro group in 3’-Chloro-5’-(trifluoromethoxy)acetophenone can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group in 3’-Chloro-5’-(trifluoromethoxy)acetophenone can yield alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Products include substituted acetophenones with various functional groups replacing the chloro group.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for multiple reactions, including:

- Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethoxy group enhances the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack.

- Nucleophilic Substitution Reactions : The chloro substituent can participate in nucleophilic substitution, facilitating further functionalization of the compound.

Table 1: Key Reactions Involving 3'-Chloro-5'-(trifluoromethoxy)acetophenone

| Reaction Type | Description |

|---|---|

| Aldol Condensation | Formation of β-hydroxy ketones through carbon-carbon bond formation. |

| Acylation | Introduction of acyl groups to form new ketones or esters. |

| Coupling Reactions | Involves the introduction of desired moieties into the molecule. |

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its structural features may influence biological activity, making it a candidate for:

- Therapeutic Agents : Studies suggest its utility in developing novel drugs targeting specific enzymes and receptors.

- Interaction Studies : The compound interacts with various biological targets, which may enhance binding affinities and selectivity towards specific metabolic pathways.

Case Studies in Medicinal Applications

- Anticancer Research : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Activity : Investigations into its antibacterial properties have indicated effectiveness against certain strains of bacteria, warranting further exploration into its use as an antimicrobial agent.

Material Science

Beyond medicinal applications, this compound is also relevant in material science:

- Polymer Chemistry : The compound can be used as an intermediate in synthesizing polymers with specific properties due to its reactive functional groups.

- Dye Production : Its derivatives are explored for use in dye production, benefiting from the stability imparted by the trifluoromethoxy group.

作用机制

The mechanism of action of 3’-Chloro-5’-(trifluoromethoxy)acetophenone depends on its chemical structure and the specific reactions it undergoes. The chloro and trifluoromethoxy groups influence the compound’s reactivity and interactions with other molecules. For example, the electron-withdrawing nature of the trifluoromethoxy group can affect the compound’s electrophilicity, making it more reactive in certain substitution reactions. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

相似化合物的比较

Comparison with Similar Acetophenone Derivatives

Substituent Position and Electronic Effects

3'-(Trifluoromethoxy)acetophenone (CAS: 170141-63-6)

- Molecular Weight : 204.14 g/mol

- Key Differences : Lacks the chloro group at the 3'-position, reducing steric hindrance and altering electronic properties. The trifluoromethoxy group at the 3'-position may direct electrophilic substitution differently compared to the 5'-position in the chloro analog .

4'-(Trifluoromethoxy)acetophenone (CAS: 85013-98-5)

- Molecular Weight : 204.14 g/mol

- Key Differences: The trifluoromethoxy group at the 4'-position creates a para-substituted acetophenone, which typically exhibits higher symmetry and distinct crystallinity compared to meta-substituted analogs like the target compound .

3'-Fluoro-5'-(trifluoromethoxy)acetophenone (CAS: 1352999-53-1)

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

- Key Differences : Replacement of chlorine with fluorine reduces molecular weight and alters lipophilicity (logP). Fluorine’s strong electron-withdrawing effect may enhance metabolic stability in pharmaceutical applications compared to the chloro derivative .

Halogen Substitution and Reactivity

4-Chloroacetophenone

- Molecular Weight : 154.59 g/mol

- Key Differences: Simpler structure with a single chloro substituent. Exhibits 85% yield in α-bromination reactions (vs. 88% for 4-(trifluoromethoxy)acetophenone) but lower cost due to easier synthesis .

3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone (CAS: 1132701-00-8)

- Molecular Weight : 321.01 g/mol

- The trifluoromethyl group further enhances electron deficiency .

Functional Group Modifications

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone (CAS: N/A)

Data Tables

Table 1. Physical and Chemical Properties of Selected Acetophenones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3'-Chloro-5'-(trifluoromethoxy)acetophenone | C₉H₆ClF₃O₂ | 238.59 | Not reported | 3'-Cl, 5'-OCF₃ |

| 3'-(Trifluoromethoxy)acetophenone | C₉H₇F₃O₂ | 204.14 | Not reported | 3'-OCF₃ |

| 4'-(Trifluoromethoxy)acetophenone | C₉H₇F₃O₂ | 204.14 | Not reported | 4'-OCF₃ |

| 3'-Fluoro-5'-(trifluoromethoxy)acetophenone | C₉H₆F₄O₂ | 222.14 | Not reported | 3'-F, 5'-OCF₃ |

| 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone | C₉H₇F₃O₃ | 220.15 | 28–31 | 2'-OH, 5'-OCF₃ |

Table 2. Reaction Performance and Cost Comparison (α-Bromination)

| Acetophenone Derivative | Yield (%) | By-Product Formation | Cost Profile |

|---|---|---|---|

| 4-(Trifluoromethoxy)acetophenone | 88 | High | Expensive |

| 4-Chloroacetophenone | 85 | Low | Cheap |

| This compound | Not tested | Not reported | Expensive* |

*Inferred from halogenated analogs .

生物活性

3'-Chloro-5'-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C₉H₆ClF₃O₂. It features a chloro group and a trifluoromethoxy group attached to an acetophenone structure, making it a significant compound in chemical synthesis and research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Weight : 238.59 g/mol

- Structure : The compound consists of a phenyl ring with a chloro substituent at the 3' position and a trifluoromethoxy group at the 5' position. The presence of these electron-withdrawing groups influences its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethoxy group enhances binding affinities and selectivity towards specific targets, potentially leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features show significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity : In vitro assays have indicated potential cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its ability to induce apoptosis in malignant cells, although specific IC50 values for this compound remain to be established through further studies .

- Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory responses, suggesting that this compound may also possess anti-inflammatory activity .

Comparative Analysis

The following table summarizes the structural features and notable properties of compounds similar to this compound:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3'-Bromo-5'-(trifluoromethoxy)acetophenone | Bromine instead of chlorine | Enhanced reactivity due to bromine |

| 4'-Chloro-3'-(trifluoromethyl)acetophenone | Trifluoromethyl group | Different electronic properties |

| 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone | Bromo and chloro substitutions | Potentially different biological activities |

The uniqueness of this compound lies in its combination of electron-withdrawing groups, which significantly influences its reactivity and biological activity compared to these similar compounds.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various halogenated acetophenones, including this compound, against multiple bacterial strains. Results indicated significant inhibition against MRSA strains, suggesting potential therapeutic applications in treating resistant infections .

- Cytotoxicity Screening : In another investigation, the cytotoxic effects of several acetophenone derivatives were assessed against human cancer cell lines. The presence of the trifluoromethoxy group was correlated with increased cytotoxicity compared to non-fluorinated analogs .

常见问题

Q. What are the standard synthetic routes for 3'-chloro-5'-(trifluoromethoxy)acetophenone?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives . A common approach involves:

Substituent Introduction : Chlorination or trifluoromethoxylation of a phenyl precursor using reagents like Cl2/FeCl3 or CF3O−Cu complexes.

Ketone Formation : Acylation via acetyl chloride in the presence of Lewis acids (e.g., AlCl3).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Key Example :

In a 69% yield synthesis (Example 6, ), isopropylmagnesium chloride was used to functionalize a chloro-iodo-trifluoromethylbenzene precursor, followed by hydrolysis with HCl to yield the target compound.

Q. How is structural characterization performed for this compound?

Methodological Answer: Standard analytical techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and electron-withdrawing effects (e.g., deshielding of adjacent protons due to Cl and CF3O groups) .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., 220.0388 Da for related derivatives, ).

- IR Spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1700 cm<sup>−1</sup>) .

Q. What are the primary applications of this compound in academic research?

Methodological Answer: It serves as:

- Pharmaceutical Intermediate : For synthesizing antifungal agents (e.g., fungicide precursors via α-bromination, ).

- Ligand in Coordination Chemistry : Trifluoromethyl and chloro groups enhance metal-binding selectivity in Schiff base complexes (e.g., copper(II) complexes, ).

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the compound’s reactivity?

Methodological Answer: The Cl and CF3O groups create a highly electron-deficient aromatic ring, which:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids) .

- Stabilizes Transition States : Computational studies (DFT) show reduced activation energy in reactions like α-halogenation .

Q. Table 1: Substituent Effects on Reactivity

| Substituent | Reactivity Trend (vs. Unsubstituted Acetophenone) | Example Reaction |

|---|---|---|

| Cl (meta) | ↑ Electrophilicity at para position | Nitration |

| CF3O (para) | ↓ Electron density at ortho/meta positions | Nucleophilic Addition |

Q. How can synthesis scalability be optimized without compromising purity?

Methodological Answer:

- Stepwise Halogenation : Sequential introduction of Cl and CF3O groups minimizes side reactions (e.g., uses Grignard reagents for controlled functionalization).

- Solvent Selection : Polar aprotic solvents (THF, DMF) improve reaction homogeneity and yield .

- In-line Analytics : HPLC monitoring ensures intermediates are purified before proceeding .

Q. How are computational methods used to predict regioselectivity in derivatization?

Methodological Answer:

- Molecular Docking : Predicts binding affinity for drug design (e.g., fungicide target interactions, ).

- DFT Calculations : Models charge distribution to identify reactive sites (e.g., meta-chloro vs. para-trifluoromethoxy directing effects) .

Case Study : A 2023 study () used DFT to rationalize the preferential bromination at the 3'-position over 4' in analogs, attributed to lower energy transition states.

Q. How to address contradictions in spectral data versus theoretical predictions?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in CF3O groups) that distort peak splitting .

- X-ray Crystallography : Provides definitive structural validation, as seen in copper-Schiff base complexes ().

- Cross-validation : Compare experimental IR/Raman spectra with computational (e.g., Gaussian) vibrational modes .

Q. What are the environmental implications of large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。